Ethyl 4-(tetradecylamino)benzoate
Description
Ethyl 4-(tetradecylamino)benzoate is an ethyl ester derivative of benzoic acid featuring a tetradecylamino (-NH-C₁₄H₂₉) substituent at the para position.
Properties
CAS No. |
55791-59-8 |
|---|---|
Molecular Formula |
C23H39NO2 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
ethyl 4-(tetradecylamino)benzoate |
InChI |
InChI=1S/C23H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26-4-2/h16-19,24H,3-15,20H2,1-2H3 |
InChI Key |
DGGGBDLOUZPPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(tetradecylamino)benzoate typically involves the esterification of 4-(tetradecylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(tetradecylamino)benzoate can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in polar solvents.
Major Products
Hydrolysis: 4-(tetradecylamino)benzoic acid and ethanol.
Reduction: 4-(tetradecylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(tetradecylamino)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-(tetradecylamino)benzoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to the disruption of cellular processes, making it effective as an antimicrobial agent . Additionally, its anesthetic properties are attributed to its ability to block sodium channels, preventing the transmission of nerve impulses .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Ethyl 4-(Dimethylamino)benzoate (EDB)
- Structure: Dimethylamino (-N(CH₃)₂) group at the para position.
- Key Properties: High electron-donating capacity due to the dimethylamino group, enhancing UV absorption and photochemical reactivity . Used as a co-initiator in photopolymerization with thioxanthone derivatives, achieving ~50% final conversion rates in acrylate monomers . Superior reactivity compared to 2-(dimethylamino)ethyl methacrylate in resin cements, with higher degrees of monomer conversion .
- Contrast: The shorter dimethylamino group in EDB increases polarity and aqueous solubility relative to the long tetradecylamino chain, which would prioritize lipophilicity and membrane permeability.
Ethyl 4-(Cyclohexylamino)-3-nitrobenzoate
- Structure: Cyclohexylamino (-NH-C₆H₁₁) and nitro (-NO₂) groups at positions 4 and 3, respectively.
- Key Properties :
- Contrast: The tetradecylamino group’s linear alkyl chain lacks the steric hindrance of cyclohexyl but offers greater flexibility and hydrophobic interactions.
Ethyl 4-([(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino)benzoate
- Structure: Thiazolidinone-linked amino group.
- Key Properties :
- Contrast: The tetradecylamino group’s lack of heteroatoms reduces hydrogen-bonding capacity but increases passive diffusion across lipid membranes.
Antimicrobial Activity: SABA1
- Structure: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate.
- Key Findings :
- Contrast: The tetradecylamino group’s long alkyl chain may enhance penetration into bacterial membranes but could reduce solubility, limiting bioavailability.
Aquaporin Inhibition: Ethyl 4-(Carbamoylamino)benzoates
- Structure: Carbamoylamino (-NH-C(O)-NH₂) group.
- Key Findings :
- Contrast: The tetradecylamino group’s lack of polar moieties may reduce target binding but improve lipid bilayer integration.
Nucleophilic Substitution
- Example: Ethyl 4-(cyclohexylamino)-3-nitrobenzoate synthesis via reaction of ethyl 4-chloro-3-nitrobenzoate with cyclohexylamine in THF .
- Relevance to Target Compound: Ethyl 4-(tetradecylamino)benzoate could be synthesized similarly using tetradecylamine.
Williamson Etherification
- Example: Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate (OAM2) synthesized via etherification of ethyl 4-hydroxybenzoate .
- Contrast : Ether-linked chains (as in OAM2) differ from amine-linked chains in electronic and steric properties.
Physical and Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
